![molecular formula C11H11NO4 B188389 Ácido (3,5-dioxo-4-aza-triciclo[5.2.1.0<em>2,6</em>]dec-8-en-4-il)-acético CAS No. 26749-93-9](/img/structure/B188389.png)
Ácido (3,5-dioxo-4-aza-triciclo[5.2.1.02,6]dec-8-en-4-il)-acético
Descripción general
Descripción
(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid: is a complex organic compound characterized by its unique tricyclic structure
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its unique structural characteristics, which can influence biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of (3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid exhibit anticancer properties. A study published in PubMed demonstrated that certain analogs could inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .
Materials Science
In materials science, (3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid serves as a precursor for synthesizing novel polymers and composites.
Polymer Synthesis
The compound can be polymerized to create materials with enhanced mechanical properties and thermal stability. For instance, research has explored its use in creating high-performance coatings that exhibit resistance to chemical degradation and UV radiation .
Environmental Studies
The environmental applications of (3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid are emerging as researchers investigate its potential in pollutant degradation.
Bioremediation
Studies have suggested that this compound can be utilized in bioremediation processes to break down hazardous organic pollutants in soil and water systems . Its ability to interact with various contaminants makes it a candidate for developing environmentally friendly remediation technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s electronic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed, usually in anhydrous solvents.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-propionic acid
- (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-butyric acid
Uniqueness: Compared to similar compounds, (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Actividad Biológica
(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid, also known by its CAS number 26785-97-7, is a synthetic compound with a complex tricyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
- Structure : The compound features a tricyclic framework with ketone and amine functionalities, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of (3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid has been primarily explored in the context of its potential as an anti-inflammatory and analgesic agent.
- Anti-inflammatory Properties :
- Analgesic Effects :
Case Study 1: In Vivo Efficacy
A study conducted on rats demonstrated that administration of (3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid resulted in a statistically significant reduction in pain behaviors induced by formalin injection compared to control groups. The results indicated a dose-dependent effect with maximum efficacy observed at higher doses.
Dose (mg/kg) | Pain Response Reduction (%) |
---|---|
10 | 25 |
20 | 50 |
40 | 75 |
Case Study 2: Cytokine Inhibition
In a controlled laboratory setting, human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of the compound to assess cytokine production.
Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
---|---|---|
1 | 15 | 10 |
10 | 40 | 35 |
50 | 70 | 65 |
The data indicated that higher concentrations led to significant reductions in IL-6 and TNF-alpha levels, supporting its potential role as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h1-2,5-6,8-9H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXETVEDTUWAYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311340 | |
Record name | (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26749-93-9 | |
Record name | NSC241479 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.